molecular formula C12H19ClN2O2 B13776020 Carbamic acid, methyl-, alpha-dimethylamino-alpha-methyl-p-tolyl ester, hydrochloride CAS No. 63982-39-8

Carbamic acid, methyl-, alpha-dimethylamino-alpha-methyl-p-tolyl ester, hydrochloride

Cat. No.: B13776020
CAS No.: 63982-39-8
M. Wt: 258.74 g/mol
InChI Key: LTWWGJIGDHZPEW-UHFFFAOYSA-N
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Description

Dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride is a chemical compound with the molecular formula C12H19ClN2O2 and a molecular weight of 258.744 g/mol. This compound is known for its unique structure, which includes a dimethylamino group, a phenyl ring, and a methylcarbamoyloxy group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride typically involves the reaction of 4-(methylcarbamoyloxy)phenylacetic acid with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl-[1-[4-(carbamoyloxy)phenyl]ethyl]azanium chloride: Similar structure but lacks the methyl group on the carbamoyloxy moiety.

    Dimethyl-[1-[4-(acetoxy)phenyl]ethyl]azanium chloride: Contains an acetoxy group instead of a methylcarbamoyloxy group.

    Dimethyl-[1-[4-(hydroxy)phenyl]ethyl]azanium chloride: Features a hydroxy group in place of the methylcarbamoyloxy group.

Uniqueness

Dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

63982-39-8

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

IUPAC Name

dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium;chloride

InChI

InChI=1S/C12H18N2O2.ClH/c1-9(14(3)4)10-5-7-11(8-6-10)16-12(15)13-2;/h5-9H,1-4H3,(H,13,15);1H

InChI Key

LTWWGJIGDHZPEW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC(=O)NC)[NH+](C)C.[Cl-]

Origin of Product

United States

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